molecular formula C17H22N2O3 B12178470 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B12178470
M. Wt: 302.37 g/mol
InChI Key: JWWIDRSOQWKFSJ-UHFFFAOYSA-N
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Description

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

6-(3-indol-1-ylpropanoylamino)hexanoic acid

InChI

InChI=1S/C17H22N2O3/c20-16(18-11-5-1-2-8-17(21)22)10-13-19-12-9-14-6-3-4-7-15(14)19/h3-4,6-7,9,12H,1-2,5,8,10-11,13H2,(H,18,20)(H,21,22)

InChI Key

JWWIDRSOQWKFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the reaction of 3-(1H-indol-1-yl)propanoic acid with hexanoic acid derivatives under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its unique structural features that combine an indole moiety with a hexanoic acid chain. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is C17H22N2O3C_{17}H_{22}N_{2}O_{3} with a molecular weight of approximately 302.37 g/mol. This structure allows for various interactions within biological systems, enhancing its solubility and bioactivity compared to other similar compounds .

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets involved in cancer progression and neurological disorders. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, modulating signaling pathways critical for cellular functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit proteolytic enzymes, which are often implicated in cancer metastasis.
  • Receptor Modulation : It may interact with neurotransmitter receptors, indicating potential applications in treating mood disorders.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from recent studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Inhibition of cell growth
HeLa (Cervical Cancer)12.8Induction of apoptosis
A549 (Lung Cancer)18.5Cell cycle arrest

These results indicate that the compound has a selective inhibitory effect on cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid may possess neuroprotective effects. This is particularly relevant for conditions such as depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems suggests it could be effective in restoring balance in neurochemical pathways disrupted in these disorders.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds derived from indole structures:

  • Case Study on Indole Derivatives : A study published in Molecules demonstrated that indole derivatives could significantly reduce tumor size in animal models when administered at specific dosages .
  • Neuropharmacological Study : Another investigation highlighted the potential of indole-based compounds to enhance serotonin levels in the brain, thereby providing therapeutic effects for depression .

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